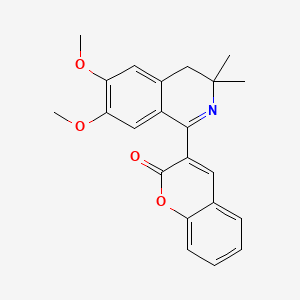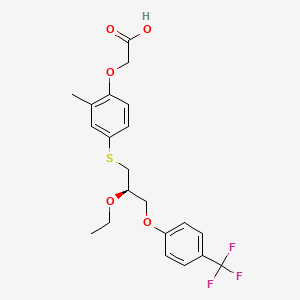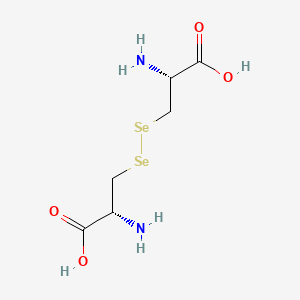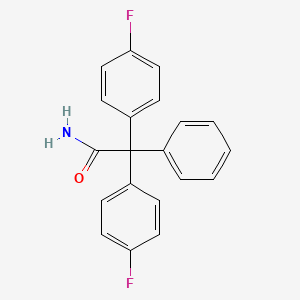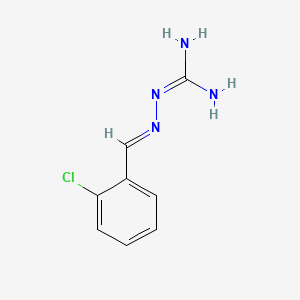
Sintropium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sintropium bromide, also known as ipratropium bromide, is a quaternary ammonium compound used as a bronchodilator. It is commonly administered via inhalation to treat chronic obstructive pulmonary disease (COPD) and asthma. The compound works by relaxing the smooth muscles in the airways, making it easier to breathe.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sintropium bromide involves several steps:
Acyl Chlorination: 2-phenyl-3-acetoxy propionic acid reacts with oxalyl chloride in an organic solvent to form an acyl chloride intermediate.
Reaction with Isopropyl Tropine Mesylate: The acyl chloride intermediate is then reacted with isopropyl tropine mesylate.
Hydrolysis: The organic solvent is removed, and the residual reaction solution is hydrolyzed with an inorganic acid.
Bromomethylation: The hydrolysate is then subjected to a bromomethylation reaction with methyl bromide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity, high yield, and low content of enantiomers, making it suitable for pharmaceutical applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: The compound can be reduced under specific conditions, but this is not a primary reaction pathway.
Substitution: this compound primarily undergoes substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or chloroperbenzoic acid can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Nucleophiles: Common nucleophiles include hydroxide ions and amines.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced forms of the compound, often with altered pharmacological properties.
Substitution Products: Substituted derivatives, which may have different therapeutic applications.
Scientific Research Applications
Sintropium bromide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Widely used in the treatment of respiratory conditions like COPD and asthma. It is also studied for its potential use in treating rhinorrhea and other conditions involving excessive mucus production.
Industry: Utilized in the formulation of inhalation therapies and nasal sprays
Mechanism of Action
Sintropium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the bronchial smooth muscle. This inhibition prevents bronchoconstriction, leading to bronchodilation and easier breathing. The compound primarily targets the M3 muscarinic receptors, which are responsible for smooth muscle contraction in the airways .
Comparison with Similar Compounds
Atropine: Another anticholinergic agent used for similar purposes but with a different pharmacokinetic profile.
Tiotropium Bromide: A long-acting muscarinic antagonist used for maintenance treatment of COPD.
Oxitropium Bromide: Similar in structure and function but with different pharmacological properties.
Uniqueness: Sintropium bromide is unique due to its specific action on the M3 muscarinic receptors and its relatively short duration of action compared to other anticholinergic agents. This makes it particularly useful for acute management of bronchospasm .
Properties
CAS No. |
79467-19-9 |
|---|---|
Molecular Formula |
C19H36BrNO2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide |
InChI |
InChI=1S/C19H36NO2.BrH/c1-6-8-15(9-7-2)19(21)22-18-12-16-10-11-17(13-18)20(16,5)14(3)4;/h14-18H,6-13H2,1-5H3;1H/q+1;/p-1/t16-,17+,18?,20?; |
InChI Key |
MOOADSDJJYWLMR-DGPRCEOPSA-M |
SMILES |
CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C.[Br-] |
Isomeric SMILES |
CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C(C)C.[Br-] |
Canonical SMILES |
CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
sintropium sintropium bromide syntropium bromide VAL 480 VAL-480 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




